1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde
Overview
Description
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a chemical compound with the molecular formula C10H16N2O and a molecular weight of 180.25 . It is a powder in its physical form .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, has been a topic of interest in recent years . Traditional procedures have been used for the synthesis of pyrazoles . For instance, α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines, which, after removal of the leaving group, provide the desired pyrazoles .Molecular Structure Analysis
The molecular structure of 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 .Chemical Reactions Analysis
Pyrazoles, including 1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde, are involved in various chemical reactions . For example, it has been indicated that Cu (OTf) 2 was involved in the aerobic oxidation of certain compounds .Physical And Chemical Properties Analysis
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde is a powder with a molecular weight of 180.25 . The storage temperature for this compound is 4 degrees Celsius .Scientific Research Applications
Pyrazole Scaffold
- Scientific Field : Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Summary of the Application : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the development of new drugs and agrochemicals .
- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The use of pyrazoles in various fields of science has increased significantly since the early 1990s . They are frequently used in the synthesis of bioactive chemicals and have many pharmacological functions .
Pyrazole Scaffold
- Scientific Field : Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Summary of the Application : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the development of new drugs and agrochemicals .
- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The use of pyrazoles in various fields of science has increased significantly since the early 1990s . They are frequently used in the synthesis of bioactive chemicals and have many pharmacological functions .
Pyrazole Scaffold
- Scientific Field : Pyrazoles have a wide range of applications in various scientific fields such as medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Summary of the Application : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the development of new drugs and agrochemicals .
- Methods of Application or Experimental Procedures : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results or Outcomes : The use of pyrazoles in various fields of science has increased significantly since the early 1990s . They are frequently used in the synthesis of bioactive chemicals and have many pharmacological functions .
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-tert-butyl-3,5-dimethylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7-9(6-13)8(2)12(11-7)10(3,4)5/h6H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHXOHHEPNBXMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)(C)C)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380299 | |
Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-Butyl-3,5-Dimethyl-1H-Pyrazole-4-Carbaldehyde | |
CAS RN |
647824-51-9 | |
Record name | 1-(1,1-Dimethylethyl)-3,5-dimethyl-1H-pyrazole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=647824-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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